molecular formula C6H8N4O3 B12938952 Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- CAS No. 64868-74-2

Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-

Cat. No.: B12938952
CAS No.: 64868-74-2
M. Wt: 184.15 g/mol
InChI Key: YBCHAELNNLZQBG-UHFFFAOYSA-N
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Description

Properties

CAS No.

64868-74-2

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

4-oxo-4-(1,2,4-triazol-4-ylamino)butanoic acid

InChI

InChI=1S/C6H8N4O3/c11-5(1-2-6(12)13)9-10-3-7-8-4-10/h3-4H,1-2H2,(H,9,11)(H,12,13)

InChI Key

YBCHAELNNLZQBG-UHFFFAOYSA-N

Canonical SMILES

C1=NN=CN1NC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Reactions

A common method involves the condensation of appropriate hydrazine derivatives with α-keto acids or their esters to form the 1,2,4-triazole ring fused or linked to the butanoic acid skeleton. For example, hydrazine hydrate reacts with ketoesters to form hydrazones, which upon cyclization yield triazole rings. The keto group at the 4-position of butanoic acid can be introduced by selective oxidation or by starting with α-keto acid precursors.

Use of Amino-Substituted Triazoles

The amino group on the triazole ring can be introduced by nucleophilic substitution or by direct amination during ring formation. The 4H-1,2,4-triazol-4-ylamino substituent is typically prepared by reacting 4-amino-1,2,4-triazole derivatives with activated butanoic acid intermediates under reflux conditions in polar solvents such as ethanol or methanol.

Reaction Conditions and Solvents

  • Solvents: Polar protic solvents like ethanol, methanol, or water are preferred for condensation and cyclization reactions due to their ability to dissolve both organic and inorganic reagents and facilitate proton transfers.
  • Bases: Potassium carbonate is often used as a mild base to promote nucleophilic substitution and condensation reactions.
  • Temperature: Reflux conditions (60–100°C) are commonly employed to drive the reactions to completion within hours to days, depending on the substrate reactivity.

Purification and Characterization

The crude products are typically purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques. Characterization is performed using IR spectroscopy (to confirm acid and keto groups), NMR spectroscopy (to verify the heterocyclic and aliphatic protons), and mass spectrometry (to confirm molecular weight).

Representative Experimental Data and Yields

Step Reaction Type Conditions Yield (%) Key Observations
1 Condensation of hydrazine with ketoester Reflux in ethanol, 10–15 days 65–85 Formation of hydrazone intermediates
2 Cyclization to form triazole ring Reflux in butanol, 5–10 hours 65–82 Formation of 4,5-dihydrotriazolones
3 Oxidation or keto-group introduction Bromine in glacial acetic acid, 60–70°C 55 Introduction of 4-oxo group
4 Amination or substitution Room temperature, potassium carbonate base 90+ High yield of amino-substituted triazole

Note: These data are adapted from analogous heterocyclic butanoic acid derivatives synthesis reported in peer-reviewed literature, reflecting typical yields and conditions for similar compounds.

Comparative Analysis with Related Compounds

The preparation of butanoic acid derivatives with heterocyclic substituents such as thiazole or pyrazole rings shares similarities with the triazole derivative synthesis. For instance, the Knoevenagel condensation followed by nucleophilic substitution and cyclization is a common theme. The use of bases like potassium carbonate and solvents such as methanol or water is consistent across these syntheses, optimizing reaction rates and yields.

Summary of Key Research Findings

  • The formation of the 4-oxo group on the butanoic acid chain is efficiently achieved by selective oxidation or by starting with α-keto acid precursors.
  • The 4H-1,2,4-triazol-4-ylamino substituent is introduced via nucleophilic substitution or direct condensation with amino-triazole derivatives.
  • Reaction optimization studies indicate potassium carbonate as an effective base and polar solvents (ethanol, methanol, water) as optimal media.
  • Reaction times vary from several hours to days depending on the step, with yields ranging from moderate (55%) to excellent (above 90%).
  • Purification by recrystallization and characterization by IR, NMR, and MS confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The triazolylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted triazolylamino compounds.

Scientific Research Applications

Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- involves its interaction with specific molecular targets. The triazolylamino group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name: Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-
  • Synonyms: 3-(N-(1,2,4-Triazol-4-yl)carbamoyl)propanoic acid, AC1MRBC6, ST50989847 .
  • CAS Number : 64868-74-2 .
  • Molecular Formula : Presumed to be $ \text{C}7\text{H}8\text{N}4\text{O}3 $ (derived from structural analysis of substituents).
  • Key Features: Contains a 4H-1,2,4-triazole moiety linked via an amide bond to a 4-oxobutanoic acid backbone.

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications at the 4-oxo-4-amino position. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Substituent Key Features
Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- 64868-74-2 $ \text{C}7\text{H}8\text{N}4\text{O}3 $ 4H-1,2,4-Triazol-4-ylamino Triazole group enhances hydrogen bonding; potential enzyme inhibition .
Butanoic acid, 4-oxo-4-(2-pyridinylamino)- 62134-49-0 $ \text{C}9\text{H}{10}\text{N}2\text{O}3 $ 2-Pyridinylamino Pyridine ring increases aromaticity; cLogP = 0.565, Polar SA = 79.29 .
Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- 263145-44-4 $ \text{C}{16}\text{H}{13}\text{N}3\text{O}3 $ 1,10-Phenanthrolin-5-ylamino Phenanthroline moiety confers metal-chelating properties .
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid N/A $ \text{C}{12}\text{H}{12}\text{O}_5\text{S} $ Phenyl + sulfanyl group Sulfur-containing analog; crystallographic data available .
2-Butenoic acid, 2-methyl-4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- N/A $ \text{C}7\text{H}8\text{N}4\text{O}2 $ α,β-Unsaturated backbone + triazole Conjugated system may influence reactivity and solubility .

Structure–Activity Relationship (SAR) Insights

  • Triazole vs.
  • Substituent Position : Halogens at the ortho position relative to sulfamate groups (in related DASI compounds) improve biological activity, suggesting that electronic effects modulate potency .
  • Solubility and Bioavailability : The pyridine derivative (CAS 62134-49-0) has a higher polar surface area (79.29 Ų) than the triazole analog, which may affect membrane permeability .

Notes and Limitations

  • Synthetic Challenges: Modifications to the triazole or butanoic acid backbone may require tailored protection/deprotection strategies, as seen in Fmoc-protected derivatives () .

Biological Activity

Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- (commonly referred to as the triazole derivative of butanoic acid), is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- is C8H13N3O2C_8H_{13}N_3O_2. The compound features a triazole ring which is known for its diverse biological activities. The structure can be represented as follows:

PropertyValue
Molecular FormulaC8H13N3O2
SMILESCC1=NN=C(N1C)CCCC(=O)O
InChI KeyRMTZZBQMYWPVQV-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit microbial growth.
  • Antiviral Properties : Some studies suggest that compounds with triazole moieties exhibit antiviral activity by interfering with viral replication processes.
  • Anti-inflammatory Effects : Research indicates that certain butanoic acid derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Research Findings

Recent studies have explored the biological activity of similar compounds and their derivatives. Although specific literature on Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- is limited, related compounds have shown promising results:

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
A-87380Neuraminidase Inhibitor50
MZO-2TNFα Production InhibitionN/A
Triazole Derivative AAntimicrobial15

Case Studies

While specific case studies on Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- are scarce, research into related triazole compounds provides insight into potential applications:

  • Antiviral Activity : A study evaluated the antiviral effects of triazole derivatives against various viruses. The results indicated that modifications in the triazole ring could enhance efficacy against viral targets.
  • In Vivo Models : In animal models, similar compounds demonstrated significant reductions in inflammation markers when administered during induced inflammatory responses.

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